N-(3,4-difluorophenyl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-(3,4-difluorophenyl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a cyclopenta[d]pyrimidinone derivative characterized by a sulfanyl acetamide moiety and a 3-(dimethylamino)propyl substituent. The dimethylamino group contributes to basicity, influencing solubility and cellular uptake, while the sulfanyl linker may improve metabolic stability compared to oxygen or nitrogen analogs .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N4O2S/c1-25(2)9-4-10-26-17-6-3-5-14(17)19(24-20(26)28)29-12-18(27)23-13-7-8-15(21)16(22)11-13/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTOSTYWBJMCFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[d]pyrimidinyl core, followed by the introduction of the dimethylamino propyl chain and the difluorophenyl group. The final step involves the formation of the acetamide linkage. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of pyrimidinone and acetamide derivatives. Below is a comparative analysis with key analogs:
Key Findings
Aminoalkyl Chain Variations: Replacing dimethylamino with diethylamino () increases lipophilicity (logP +0.5–1.0) but may reduce aqueous solubility, impacting bioavailability . Dimethylamino groups enhance basicity (pKa ~8.5), favoring ionized states at physiological pH, which improves membrane penetration compared to diethylamino analogs .
Halogen Effects: The 3,4-difluorophenyl group in the target compound likely enhances target binding via hydrophobic and dipole interactions compared to mono-fluoro or chloro substituents (e.g., in ) . Fluorine’s electron-withdrawing effects may stabilize aryl interactions in enzyme active sites, as seen in TMEM16A inhibitors like niclosamide .
Core Modifications: Thieno-fused cyclopenta[d]pyrimidin derivatives () exhibit antifungal activity but lack the sulfanyl acetamide moiety, suggesting divergent structure-activity relationships (SAR) . Pyrazolo[3,4-d]pyrimidin cores () prioritize kinase inhibition, highlighting the scaffold’s versatility across target classes .
Sulfanyl vs. Oxygen/Nitrogen Linkers :
- Sulfanyl groups in the target compound may confer resistance to oxidative metabolism compared to ether or amine linkages, extending half-life in vivo .
Biological Activity
N-(3,4-difluorophenyl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a difluorophenyl group and a cyclopentapyrimidine moiety. Its chemical formula is C19H22F2N4O2S. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, a study identified a related compound that demonstrated efficacy against various cancer cell lines through mechanisms involving apoptosis induction and inhibition of cell proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 15 | MCF-7 |
| Compound B | 10 | A549 |
| This compound | TBD | TBD |
Neurotransmitter Interaction
The dimethylamino group in the compound suggests potential activity at neurotransmitter receptors. Research has shown that similar compounds can act as inhibitors of the serotonin transporter (SERT), which is crucial for regulating mood and anxiety . Binding assays indicated that these compounds could displace radioligands at SERT with significant affinity.
Table 2: Binding Affinity at SERT
| Compound Name | Ki (nM) | Target Receptor |
|---|---|---|
| Compound A | 50 | SERT |
| Compound B | 30 | NET |
| This compound | TBD | TBD |
The biological activity of this compound may involve multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in tumor growth.
- Modulation of Receptor Activity : By interacting with neurotransmitter receptors like SERT and norepinephrine transporter (NET), the compound may affect mood regulation and anxiety levels.
- Induction of Apoptosis : Evidence suggests that related compounds can trigger apoptotic pathways in cancer cells.
Case Studies
A notable case study involved the screening of a library of compounds similar to this compound against multicellular spheroids. The study found that certain derivatives exhibited significant cytotoxic effects on tumor spheroids compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
